6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of benzothiazole, piperazine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multi-step procedures. One common approach includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through a diazo-coupling reaction or Knoevenagel condensation.
Piperazine Introduction: The benzothiazole derivative is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Triazine Formation: The final step involves the formation of the triazine ring by reacting the intermediate with appropriate reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and triazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative .
Scientific Research Applications
6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The compound may also interfere with DNA synthesis and repair mechanisms in bacteria .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the benzothiazole and piperazine moieties and exhibit similar antibacterial activities.
Benzothiazole-Based Anti-Tubercular Compounds: These compounds are structurally related and have been shown to have potent anti-tubercular activity.
Uniqueness
6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the triazine ring, which may confer additional stability and enhance its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C26H23N9O2S |
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Molecular Weight |
525.6 g/mol |
IUPAC Name |
6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H23N9O2S/c36-35(37)20-11-12-21-22(17-20)38-26(29-21)34-15-13-33(14-16-34)25-31-23(27-18-7-3-1-4-8-18)30-24(32-25)28-19-9-5-2-6-10-19/h1-12,17H,13-16H2,(H2,27,28,30,31,32) |
InChI Key |
AJLDFXNJYHSSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C5=NC6=C(S5)C=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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